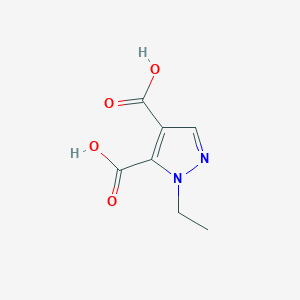

1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid

Beschreibung

1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Eigenschaften

Molekularformel |

C7H8N2O4 |

|---|---|

Molekulargewicht |

184.15 g/mol |

IUPAC-Name |

2-ethylpyrazole-3,4-dicarboxylic acid |

InChI |

InChI=1S/C7H8N2O4/c1-2-9-5(7(12)13)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11)(H,12,13) |

InChI-Schlüssel |

WUMKCPYCNFGACW-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=C(C=N1)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-Ethyl-1H-Pyrazol-4,5-dicarbonsäure kann mit verschiedenen Methoden erfolgen. Ein gängiger Ansatz beinhaltet die Kondensation von 1,3-Diketonen mit Arylhydrazinen, gefolgt von Oxidation. Diese Methode ist bekannt für ihre Regioselektivität und hohen Ausbeuten . Eine weitere Methode beinhaltet die Verwendung von Übergangsmetallkatalysatoren und Photoredoxreaktionen, die milde Bedingungen und einen breiten Substratspektrum bieten . Industrielle Produktionsverfahren verwenden oft kostengünstige und umweltfreundliche Katalysatoren wie Amberlyst-70 .

Analyse Chemischer Reaktionen

Decarboxylation Reactions

The compound undergoes thermal decarboxylation under controlled conditions. For example:

-

Conditions : Heating at 180–200°C under inert atmosphere.

-

Products : Loss of both carboxylic groups generates 1-ethyl-1H-pyrazole.

Mechanistic Insight : Decarboxylation proceeds via a six-membered cyclic transition state, stabilized by resonance within the pyrazole ring.

Esterification

The carboxylic acid groups react with alcohols to form esters, enhancing solubility for further synthetic applications:

Amide Formation

Reaction with amines or substituted thiadiazoles produces bioactive amide derivatives:

Salt Formation

Reaction with inorganic bases produces water-soluble salts:

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

-

Reagent : Hydrazine hydrate.

-

Conditions : Acetic acid, 120°C, 4 h.

-

Product : 1-Ethyl-pyrazolo[3,4-d]pyridazine-4,5-dione.

-

Yield : 68%.

Functional Group Interconversion

The carboxylic acid groups can be reduced or halogenated:

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Reduction | LiAlH₄ in THF | 1-Ethyl-1H-pyrazole-4,5-dimethanol | |

| Chlorination | SOCl₂ + DMF catalyst | 1-Ethyl-1H-pyrazole-4,5-dicarbonyl chloride |

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Byproducts |

|---|---|---|---|

| Decarboxylation | 1.0 | 95–110 | CO₂ |

| Esterification | 0.8 | 70–85 | H₂O |

| Amide Formation | 0.6 | 90–105 | DCU (dicyclohexylurea) |

Wissenschaftliche Forschungsanwendungen

1-Ethyl-1H-Pyrazol-4,5-dicarbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-1H-Pyrazol-4,5-dicarbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zur Modulation biologischer Prozesse führt. Beispielsweise kann es Apoptose in Krebszellen induzieren, indem es die p27-Spiegel aktiviert und die Wundheilung verhindert . Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab .

Wirkmechanismus

The mechanism of action of 1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may induce apoptosis in cancer cells by activating p27 levels and preventing wound healing . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-1H-Pyrazol-4,5-dicarbonsäure kann mit anderen ähnlichen Verbindungen in der Pyrazol-Familie verglichen werden, wie z. B.:

1-Phenyl-1H-Pyrazol-4-carbonsäure: Bekannt für seine Verwendung in der pharmazeutischen Chemie und seine Fähigkeit, Koordinationskomplexe zu bilden.

3,5-Pyrazoldicarbonsäure: Zeigt ähnliche chemische Reaktivität, unterscheidet sich jedoch in seinem Substitutionsschema und seinen biologischen Aktivitäten.

1-Methyl-1H-Pyrazol-4-borsäure-pinacolester: Wird als Reagenz bei der Synthese verschiedener bioaktiver Verbindungen verwendet.

Die Einzigartigkeit von 1-Ethyl-1H-Pyrazol-4,5-dicarbonsäure liegt in seinem spezifischen Substitutionsschema, das ihm besondere chemische und biologische Eigenschaften verleiht, wodurch es für verschiedene Anwendungen wertvoll wird .

Biologische Aktivität

1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid (EPDCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EPDCA, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

EPDCA is a derivative of pyrazole, characterized by the presence of two carboxylic acid groups at the 4 and 5 positions of the pyrazole ring. Its molecular formula is , and it possesses significant polar character due to the carboxylic acid functionalities, which may influence its solubility and interaction with biological targets.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of EPDCA. Research indicates that pyrazole derivatives, including EPDCA, exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that EPDCA significantly inhibited the proliferation of melanoma and cervical cancer cells in vitro, showcasing its potential as an anticancer agent .

2. Antimicrobial Properties

EPDCA has also been evaluated for its antimicrobial activity. A study reported that certain pyrazole derivatives displayed promising antibacterial effects against resistant strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways . However, specific data on EPDCA's antimicrobial efficacy remains limited.

3. Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are crucial enzymes involved in various physiological processes, and their inhibition can have therapeutic implications in treating conditions like glaucoma and cancer. EPDCA's structural similarities to known CA inhibitors suggest it may possess inhibitory activity against specific isoforms of carbonic anhydrase . Further research is needed to quantify this activity.

Synthesis and Derivatives

The synthesis of EPDCA can be achieved through various methods involving the carboxylation of pyrazole derivatives. For example, one approach involves the reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes in a superbasic medium, yielding high yields of dicarboxylic acids . This synthetic versatility allows for the exploration of different derivatives that may enhance biological activity.

Case Study 1: Anticancer Activity

In a controlled study assessing the antiproliferative effects of EPDCA on cancer cell lines, researchers treated melanoma cells with varying concentrations of EPDCA. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

A separate investigation evaluated the antimicrobial efficacy of EPDCA against Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity, with minimum inhibitory concentrations (MICs) indicating potential for development into a therapeutic agent against bacterial infections .

Comparative Analysis

The following table summarizes key findings related to the biological activities of EPDCA compared to other pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.